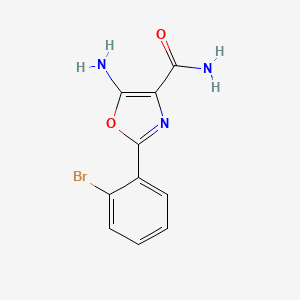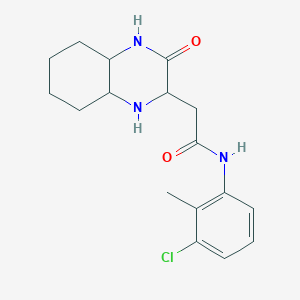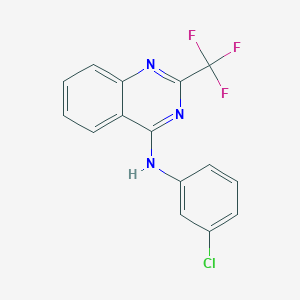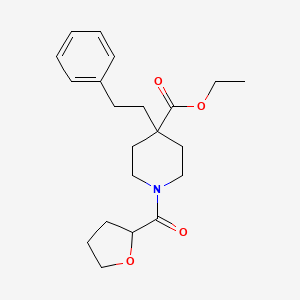
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea, also known as ATPU, is a synthetic compound that has been widely studied for its potential applications in scientific research. ATPU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes such as blood pressure, smooth muscle relaxation, and platelet aggregation.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea has been studied extensively for its potential applications in various scientific research fields. One of its primary applications is in the study of sGC signaling pathways, which are involved in the regulation of cardiovascular function, inflammation, and oxidative stress. This compound has been shown to effectively inhibit sGC activity in vitro and in vivo, making it a valuable tool for investigating the role of sGC in these processes.
Mecanismo De Acción
N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea acts as a competitive inhibitor of sGC by binding to the enzyme's heme group and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This inhibition leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The inhibition of sGC by this compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce platelet aggregation, inhibit smooth muscle relaxation, and decrease vascular tone. In vivo studies have shown that this compound can reduce blood pressure, attenuate inflammation, and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea in lab experiments is its potent and selective inhibition of sGC. This allows researchers to study the specific effects of sGC signaling pathways without interference from other enzymes or signaling pathways. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-(3-acetylphenyl)-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea. One area of interest is the development of more potent and selective sGC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of sGC signaling pathways in various disease states, such as cardiovascular disease, cancer, and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could be explored in future studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. Its potent and selective inhibition of sGC makes it a valuable tool for investigating the role of sGC signaling pathways in various physiological processes. While there are some limitations to its use in lab experiments, the future directions of research on this compound are promising and may lead to the development of new therapies for a range of diseases.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9-14(10(2)19(4)18-9)17-15(21)16-13-7-5-6-12(8-13)11(3)20/h5-8H,1-4H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXALBXCDCEVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B4706737.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4706740.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4706742.png)
![2,4-dichloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4706743.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4706758.png)

![N-(2,5-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4706770.png)

![isopropyl 4,5-dimethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4706791.png)
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4706795.png)

![1-(4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4706804.png)
![N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4706813.png)
